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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nickel formate as a
versatile precursor for the preparation of active nickel catalysts. Detailed protocols for catalyst
synthesis and its application in key organic transformations are presented, supported by
guantitative data and mechanistic diagrams to facilitate understanding and implementation in a
research and development setting.

Introduction to Nickel Formate as a Catalyst
Precursor

Nickel formate (Ni(HCOO)2) is a green, crystalline solid that serves as an effective and
convenient precursor for the generation of finely divided, catalytically active nickel metal or
nickel oxide.[1][2] Its primary advantage lies in its decomposition at relatively low temperatures
to produce pyrophoric, high-surface-area nickel nanoparticles, which are highly active for a
variety of catalytic transformations.[1][3] The thermal decomposition can be controlled to yield
either metallic nickel under inert or reducing atmospheres, or nickel oxide in the presence of air.
[3][4] This allows for the tailored synthesis of the desired active catalyst species.

The use of nickel catalysts is of significant interest in organic synthesis due to nickel's high
catalytic activity, selectivity, and cost-effectiveness compared to precious metals.[5] Nickel
catalysts are employed in a wide range of reactions, including hydrogenation, dehydrogenation,
transfer hydrogenation, and cross-coupling reactions.[5][6][7]
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Preparation of Active Nickel Catalysts from Nickel
Formate

The active nickel catalyst is typically prepared by the thermal decomposition of nickel formate.
The properties of the final catalyst are influenced by the decomposition conditions, such as
temperature, heating rate, and the composition of the surrounding atmosphere.

Anhydrous Nickel Catalyst via Thermal Decomposition

This protocol describes the preparation of a highly active, finely-divided nickel catalyst by the
dry thermal decomposition of nickel formate in an inert atmosphere.[3]

Experimental Protocol:

» Place nickel formate dihydrate in a suitable reaction vessel equipped with a stirrer and an
inlet/outlet for gas flow.

o Heat the nickel formate dihydrate to 130-140 °C to form the anhydrous salt.[2]

o Slowly heat the anhydrous nickel formate over a period of 5 to 20 hours to a final
temperature of 250 to 350 °C under a slow flow of an inert gas such as nitrogen or argon.[3]
A preferred temperature range is 300 to 310 °C.[3]

¢ During the decomposition, the solid material should be gently stirred.

» After the decomposition is complete (indicated by the cessation of gas evolution), cool the
resulting finely-divided nickel catalyst to room temperature under the inert atmosphere.

e The resulting pyrophoric nickel powder should be handled under an inert atmosphere to
prevent oxidation.

Logical Relationship: Catalyst Preparation Workflow
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Synthesis of Nickel Formate

Nickel(ll) Salt Formate Source
(e.g., NiSOa4, Ni(OAc)2) (e.g., Sodium Formate, Formic Acid)

Nickel Formate Dihydrate
Ni(HCOO)2-2H20

Catalyst Activation

Dehydration
(130-140 °C)

Thermal Decomposition
(250-350 °C, Inert Atmosphere)

Active Nickel Catalyst
(Finely Divided Ni°)

Click to download full resolution via product page
Caption: Workflow for the preparation of active nickel catalyst from nickel salts.

Applications in Organic Synthesis

Nickel catalysts derived from nickel formate are highly effective in a variety of organic
transformations.

Hydrogenation Reactions

Nickel-catalyzed hydrogenation is a fundamental process in organic synthesis. Catalysts
derived from nickel formate are active for the hydrogenation of various functional groups.

Experimental Protocol:
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A general procedure for the hydrogenation of olefins using a nickel catalyst precursor is as
follows:[5]

 In a glovebox, charge a pressure reactor with the olefin substrate (0.2 mmol) and the nickel
catalyst precursor (1 mol%).

e Add the solvent (e.g., 1,2-dimethoxyethane (DME), 0.25 mL).
» Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
o Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).

 Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g.,
18 hours).

 After the reaction, carefully vent the hydrogen gas.
e Analyze the reaction mixture by GC-FID to determine conversion and yield.

Quantitative Data for Olefin Hydrogenation

Catalyst H2

. Temperat ) Conversi )
Substrate Loading Pressure Time (h) Yield (%)
ure (°C) on (%)
(mol%) (bar)
Triphenylet
5 25 15 >99 >99
hylene
1-
1 5 25 18 >99 >99
Dodecene
(B)-
5 25 18 >99 >99
Stilbene

Data adapted from a study on a highly-reduced nickel(-1l) catalyst precursor, demonstrating the
general conditions applicable to nickel-catalyzed hydrogenations.[5]
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Nickel catalysts can facilitate the hydrogenation of carbonates, which can be considered a CO:2
utilization strategy.[8]

Experimental Protocol:

 In a high-pressure autoclave, place the nanoporous nickel catalyst, the carbonate substrate
(e.g., NaHCO:s), and deionized water.

o Seal the autoclave and purge with hydrogen gas several times.
o Pressurize the autoclave with hydrogen to the desired pressure (e.g., 6 MPa).
» Heat the mixture to the reaction temperature (e.g., 200 °C) with stirring.

 After the reaction time (e.g., 2 hours), cool the autoclave to room temperature and carefully
release the pressure.

» Analyze the liquid phase by HPLC to determine the yield of formic acid.

Quantitative Data for Carbonate Hydrogenation

Hz Pressure Temperatur . Formic Acid
Substrate Catalyst Time (h) .
(MPa) e (°C) Yield (%)
Nanoporous
NaHCOs Ni 6 200 2 86.6
|
Nanoporous
KHCOs Ni 6 200 2 92.1
|

Data sourced from a study on a nanoporous nickel catalyst for the selective hydrogenation of
carbonates.[8]

Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas,
employing a hydrogen donor molecule instead. Formic acid and its salts are common hydrogen
donors in nickel-catalyzed transfer hydrogenations.[9]
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Experimental Workflow: Transfer Hydrogenation

Hydrogen Donor
(e.g., Formic Acid, Sodium Formate)

Provides Hydride

Unsaturated Substrate
(e.g., Ketone, Olefin)

Hydrogen Transfer

Reduced Product
(e.g., Alcohol, Alkane)

Click to download full resolution via product page
Caption: General scheme for nickel-catalyzed transfer hydrogenation.
Experimental Protocol for Transfer Hydrogenation of Ketones:

e To areaction vessel, add the ketone substrate, a nickel(0) precursor (e.g., formed in situ
from a Ni(ll) salt and a reductant), a suitable ligand (e.g., a phosphine ligand), and the
hydrogen donor (e.g., ethanol, which can also serve as the solvent).[10]

» Seal the vessel and heat the reaction mixture to the desired temperature with stirring for the
specified time.

e Monitor the reaction progress by GC or TLC.

e Upon completion, cool the reaction mixture and work up as necessary to isolate the alcohol
product.

Quantitative Data for Transfer Hydrogenation of Ketones with Ethanol
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Temperature . .
Substrate Catalyst °C) Time (h) Yield (%)
Acetophenone [(dcype)NiI(COD)] 120 24 929
Benzophenone [(dcype)NiI(COD)] 120 24 98
2-Heptanone [(dcype)NiI(COD)] 120 24 95

Data from a study on nickel-catalyzed transfer hydrogenation of ketones using ethanol as the
hydrogen donor.[10]

Dehydrogenation of Formic Acid

Nickel catalysts are effective for the dehydrogenation of formic acid, a promising reaction for
chemical hydrogen storage.[1]

Experimental Protocol:

A reaction vessel is charged with the nickel catalyst.

The system is purged with an inert gas.

Formic acid is introduced into the reactor, which is maintained at the desired temperature.

The gaseous products (H2 and COz) are passed through a trap to remove any unreacted
formic acid and then collected and quantified.

Signaling Pathway: Formic Acid Dehydrogenation
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Caption: Simplified pathway for formic acid dehydrogenation on a nickel catalyst.

C-S Cross-Coupling Reactions

Nickel catalysts facilitate the formation of carbon-sulfur bonds, which are important in

pharmaceuticals and materials science.

Experimental Protocol:

In a glovebox, a reaction tube is charged with the nickel precursor (e.g., Ni(cod)2), a ligand
(e.g., DPEphos), the aryl triflate, the alkyl thiol, and a base (e.g., KOAc).[7]

A solvent (e.g., toluene) is added, and the tube is sealed.
The reaction mixture is stirred at the specified temperature for the given time.

After cooling, the reaction mixture is filtered and the solvent is removed under reduced
pressure.
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e The residue is purified by column chromatography to yield the thioether product.

Quantitative Data for C-S Cross-Coupling

Aryl Alkyl ) . )
. . Ligand Base Temp (°C) Time (h) Yield (%)
Triflate Thiol
1-Naphthyl
_ Adamantan  DPEphos KOAc 80 16 95
triflate )

ethiol
2-Naphthyl
) Adamantan DPEphos KOAc 80 16 92
triflate i

ethiol
Phenyl Cyclohexa
] ) DPEphos KOAc 80 16 85
triflate nethiol

Data adapted from a study on nickel-catalyzed C-S cross-coupling of sterically hindered
substrates.[7]

Catalyst Characterization

The activity and selectivity of the nickel catalyst are highly dependent on its physical and
chemical properties.

e Thermogravimetric Analysis (TGA): TGA is used to study the thermal decomposition of
nickel formate. The decomposition of nickel formate dihydrate in air typically shows two
weight loss steps: the first corresponding to dehydration and the second to the
decomposition of the anhydrous salt to form NiO.[4]

o X-ray Diffraction (XRD): XRD is used to identify the crystalline phases of the catalyst,
confirming the formation of metallic nickel or nickel oxide after decomposition.

o Spectroscopy (IR, XPS): Infrared spectroscopy of adsorbed probe molecules like carbon
monoxide (CO) can provide information about the nature of the nickel surface sites.[11] X-
ray photoelectron spectroscopy (XPS) can be used to determine the oxidation state of nickel
on the catalyst surface.[12]
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Conclusion

Nickel formate is a highly valuable and versatile precursor for the synthesis of active nickel
catalysts. The straightforward preparation of these catalysts via thermal decomposition,
combined with their high activity in a range of important organic transformations, makes them
an attractive option for both academic research and industrial applications. The detailed
protocols and data provided in these notes serve as a practical guide for the effective utilization
of nickel formate-derived catalysts in the modern synthetic chemistry laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Nickel Formate as a
Catalyst Precursor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3367021#using-nickel-formate-as-a-catalyst-
precursor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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